molecular formula C8H11N3 B15221966 N-(pyridazin-3-ylmethyl)cyclopropanamine

N-(pyridazin-3-ylmethyl)cyclopropanamine

Cat. No.: B15221966
M. Wt: 149.19 g/mol
InChI Key: DAOHONVKHCGUQX-UHFFFAOYSA-N
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Description

N-(pyridazin-3-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a pyridazine moiety via a methylene bridge. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is known for its wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridazin-3-ylmethyl)cyclopropanamine typically involves the reaction of a pyridazine derivative with a cyclopropanamine precursor. One common method includes the nucleophilic substitution reaction where a halogenated pyridazine reacts with cyclopropanamine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(pyridazin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(pyridazin-3-ylmethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridazin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridazin-3-ylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and pyridazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N-(pyridazin-3-ylmethyl)cyclopropanamine

InChI

InChI=1S/C8H11N3/c1-2-8(11-10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2

InChI Key

DAOHONVKHCGUQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NN=CC=C2

Origin of Product

United States

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